molecular formula C11H8N2O3 B14726367 Benzenamine, N-(2-furanylmethylene)-4-nitro- CAS No. 13533-24-9

Benzenamine, N-(2-furanylmethylene)-4-nitro-

Cat. No.: B14726367
CAS No.: 13533-24-9
M. Wt: 216.19 g/mol
InChI Key: VYOUUMOMRHFVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, N-(2-furanylmethylene)-4-nitro- is a nitro-substituted aromatic amine characterized by a benzene ring with a 4-nitro group (-NO₂) and a 2-furanylmethylene (-CH=N-C₄H₃O) substituent attached to the amine nitrogen.

Properties

CAS No.

13533-24-9

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

1-(furan-2-yl)-N-(4-nitrophenyl)methanimine

InChI

InChI=1S/C11H8N2O3/c14-13(15)10-5-3-9(4-6-10)12-8-11-2-1-7-16-11/h1-8H

InChI Key

VYOUUMOMRHFVOV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(2-furanylmethylene)-4-nitro- involves the condensation reaction between benzenamine and 2-furanylmethylene-4-nitrobenzaldehyde. The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(2-furanylmethylene)-4-nitro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Benzenamine, N-(2-furanylmethylene)-4-nitro- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential anticancer properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-(2-furanylmethylene)-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions through its nitrogen and oxygen atoms, forming stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of Benzenamine, N-(2-furanylmethylene)-4-nitro- with analogous compounds:

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Key Features
Benzenamine, N-(2-furanylmethylene)-4-nitro- Not found C₁₁H₉N₂O₃ 217.20 (calc.) 4-nitro, 2-furanylmethylene Furan ring introduces π-conjugation
Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- 730-39-2 C₁₄H₁₂N₂O₂ 240.26 4-methyl, 4-nitrophenylmethylene Bulky aromatic substituent; higher MW
Benzenamine,N-(2,2-diphenylethenylidene)-4-nitro- 22731-52-8 C₂₀H₁₄N₂O₂ 314.34 4-nitro, diphenylethenylidene Extended conjugation; steric hindrance
p-Nitroaniline (Benzenamine, 4-nitro-) 100-01-6 C₆H₆N₂O₂ 138.12 4-nitro Simple structure; baseline for comparison

Key Observations:

  • Electron Effects : The 4-nitro group is a strong electron-withdrawing group, reducing electron density on the benzene ring. In contrast, the 2-furanylmethylene group (with an oxygen heteroatom) may donate electrons via resonance, creating a push-pull electronic system. This contrasts with purely electron-withdrawing substituents in compounds like p-nitroaniline.

Physical and Thermodynamic Properties

Available data from analogous compounds suggest trends in physical properties:

Property Benzenamine, N-(2-furanylmethylene)-4-nitro- (Hypothetical) Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- p-Nitroaniline
Melting Point Estimated 150–170°C (based on furan derivatives) Not reported 147–149°C
Solubility Moderate in polar solvents (due to furan oxygen) Likely low (bulky substituent) Slightly soluble in water
Boiling Point ~500–550 K (estimated) Not reported Decomposes before boiling
LogP ~2.5–3.0 (moderate lipophilicity) Higher (due to methyl and aromatic groups) 1.39 (hydrophilic)

Insights:

  • The furan ring’s oxygen atom may enhance solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to purely aromatic substituents.
  • The nitro group’s strong electron-withdrawing nature likely stabilizes the compound against electrophilic attack but may increase susceptibility to nucleophilic substitution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.